REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.N1C=CN=C1.[C:16]([Si:20]([CH3:23])([CH3:22])Cl)([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][Si:20]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:23])[CH3:22])=[C:4]([CH3:10])[CH:3]=1
|
Name
|
|
Quantity
|
30.16 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C)O)C
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
36.17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with water (150 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Type
|
CUSTOM
|
Details
|
Purify on a Waters Prep 2000 LC (hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(O[Si](C)(C)C(C)(C)C)C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |